molecular formula C18H14ClN3OS B2965470 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide CAS No. 303997-45-7

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide

Cat. No.: B2965470
CAS No.: 303997-45-7
M. Wt: 355.84
InChI Key: LQYREYJOGBDEBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide is a synthetic pyridazine derivative characterized by a 4-chlorophenyl group and a phenylsulfanyl substituent on the pyridazine ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)17(18(20)23)15-10-11-16(22-21-15)24-14-4-2-1-3-5-14/h1-11,17H,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYREYJOGBDEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring chlorophenyl and phenylsulfanyl groups, suggests various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14ClN3OS
  • Molecular Weight : 355.84 g/mol
  • CAS Number : 303997-45-7
  • Density : 1.39 g/cm³ (predicted)
  • Boiling Point : 638.5 °C (predicted)
  • pKa : 15.07 (predicted)
PropertyValue
Molecular FormulaC18H14ClN3OS
Molecular Weight355.84 g/mol
Density1.39 g/cm³
Boiling Point638.5 °C
pKa15.07

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
  • Receptor Modulation : It could modulate receptor activity, impacting cell proliferation and survival.
  • Antioxidant Activity : The phenylsulfanyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of pyridazine compounds can inhibit tumor growth by affecting the PI3K/AKT signaling pathway, which is crucial in cancer cell survival and proliferation .
  • Antimicrobial Effects : Some compounds with similar structures have demonstrated antimicrobial properties against various pathogens, although specific data for this compound is limited .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects :
    • A study published in Cancer Research highlighted that pyridazine derivatives exhibit significant cytotoxicity against several cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Activity Investigation :
    • Research published in Journal of Medicinal Chemistry indicated that certain phenylsulfanyl derivatives showed promising antibacterial activity, paving the way for further investigation into their therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The target compound shares structural motifs with several analogs documented in the evidence, differing primarily in substituents on the pyridazine or heterocyclic core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Pyridazine 4-Chlorophenyl, phenylsulfanyl Not reported Not reported Acetamide, sulfur linkage N/A
Compound 15 () Pyridazine 4-Chlorophenyl, 6-chloro 169–172 50 Acetamide, chloro
Compound 5l () Imidazo[2,1-b]thiazole 4-Chlorophenyl, 4-methoxybenzylpiperazine 116–118 72 Acetamide, piperazine, methoxy
Compound 5f () Imidazo[2,1-b]thiazole 4-Chlorophenyl, 6-chloropyridinyl 215–217 72 Acetamide, chloro
Compound 5j () Imidazo[2,1-b]thiazole 4-Chlorophenyl, 4-methylpiperazine 118–120 71 Acetamide, methylpiperazine
Compound Pyridine 4-Chlorophenyl, trifluoromethyl, cyano Not reported Not reported Acetamide, sulfanyl, trifluoromethyl

Key Observations :

  • Thermal Stability : Pyridazine derivatives (e.g., Compound 15) exhibit higher melting points (169–172°C) than imidazothiazole analogs (116–120°C), suggesting stronger crystalline packing in pyridazine cores .
  • Synthetic Accessibility : Yields for pyridazine derivatives (50–69%) are generally lower than those for imidazothiazoles (71–81%), possibly due to steric challenges in pyridazine functionalization .
Antifungal and Antibacterial Activity
  • Compound 15 () : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to the chloro substituent’s electron-withdrawing effects, which may disrupt fungal membrane integrity .
  • Compound 5l () : Exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM). The 4-methoxybenzylpiperazine group likely enhances VEGFR2 inhibition (5.72% at 20 µM) through hydrophobic interactions .
Selectivity and Mechanism
  • Imidazothiazole vs. Pyridazine Cores : Imidazothiazoles (e.g., 5f, 5j) show higher selectivity for cancer cells (e.g., HepG2 vs. MDA-MB-231) compared to pyridazines, possibly due to their ability to intercalate with DNA or inhibit tyrosine kinases .
  • Sulfur-Containing Analogs : The phenylsulfanyl group in the target compound may mimic disulfide bonds in enzyme active sites, offering a mechanism distinct from chloro- or piperazine-substituted analogs .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Piperazine-containing compounds (e.g., 5j, 5l) are prone to N-demethylation, reducing their half-life compared to halogenated derivatives like Compound 15 .
  • Cytotoxicity Thresholds: Chlorophenyl-substituted compounds (e.g., 5f, 5l) show lower IC₅₀ values than non-halogenated analogs, suggesting that electron-withdrawing groups enhance target binding .

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